Cas no 82024-05-3 (N-butyl-4-(2-methylpropanoylamino)butanamide)

82024-05-3 structure
Product name:N-butyl-4-(2-methylpropanoylamino)butanamide
N-butyl-4-(2-methylpropanoylamino)butanamide Chemical and Physical Properties
Names and Identifiers
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- N-butyl-4-(2-methylpropanoylamino)butanamide
- CM 40467
- N-Butyl-4-((2-methyl-1-oxopropyl)amino)butanamide
- 82024-05-3
- DTXSID40231538
- Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-
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- Inchi: InChI=1S/C12H24N2O2/c1-4-5-8-13-11(15)7-6-9-14-12(16)10(2)3/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16)
- InChI Key: BYEOZUIBVOZOQT-UHFFFAOYSA-N
- SMILES: CCCCNC(=O)CCCNC(=O)C(C)C
Computed Properties
- Exact Mass: 228.183778013g/mol
- Monoisotopic Mass: 228.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2Ų
- XLogP3: 1.4
N-butyl-4-(2-methylpropanoylamino)butanamide Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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